molecular formula C14H24N2O2 B2679974 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one CAS No. 81835-14-5

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2679974
CAS No.: 81835-14-5
M. Wt: 252.358
InChI Key: LVBCHQHNPRJTHT-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one is a chemical compound of significant interest in advanced pharmacological research, particularly in the field of neurodegenerative diseases. Piperazine-based compounds are extensively investigated for their potential as multi-target therapeutic agents. Recent scientific studies highlight that novel piperazine derivatives are being designed to simultaneously address multiple pathological factors, showing promise in preclinical models for preventing neurofibrillary degeneration and amyloid deposition, which are hallmarks of conditions like Alzheimer's disease . The structural motif of a piperazine ring linked to a cyclohexenone core is a key feature in the development of such multi-effect drugs, which aim to modulate complex neurotransmitter systems and inhibit specific enzymes . This compound provides researchers with a valuable synthetic intermediate or a lead structure for developing and studying novel ligands that interact with central nervous system targets. Its potential research applications lie in the exploration of new treatment strategies for cognitive impairments and other challenging neurological disorders.

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-14(2)10-12(9-13(18)11-14)16-5-3-15(4-6-16)7-8-17/h9,17H,3-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBCHQHNPRJTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)N2CCN(CC2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution, where the piperazine reacts with ethylene oxide.

    Cyclohexenone Formation: The cyclohexenone moiety is formed through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to introduce the dimethyl groups.

    Final Coupling: The final step involves coupling the hydroxyethylpiperazine with the cyclohexenone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and large-scale hydrogenation reactors for the reduction steps. The use of automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The cyclohexenone moiety can be reduced to form a cyclohexanol derivative.

    Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are typical reagents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory agent and a potential treatment for neurodegenerative diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can engage in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Piperazine Substituent Molecular Weight (g/mol) Predicted LogP* Key Functional Groups
Target Compound Cyclohexenone 2-Hydroxyethyl ~306.4 1.2 Hydroxyethyl, dimethylcyclohexenone
3-{4-[3-Chloro-5-(trifluoromethyl)pyridinyl]...} Cyclohexenone 3-Chloro-5-(trifluoromethyl)pyridinyl ~387.8 3.5 Chloro, trifluoromethyl
Compound 2s () Chromenone Piperazinylmethyl ~465.5 2.8 Methoxyphenyl, chromenone

*LogP values estimated using fragment-based methods.

Key Observations :

Hydrophilicity : The hydroxyethyl group reduces LogP (lipophilicity) compared to halogenated or aromatic substituents, suggesting better aqueous solubility .

Steric Effects: The 5,5-dimethyl groups on the cyclohexenone ring likely restrict puckering modes, as described by Cremer-Pople coordinates . This contrasts with unsubstituted cyclohexenones, which exhibit greater conformational flexibility.

Bioactivity Potential: Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) often show enhanced binding to hydrophobic enzyme pockets, while hydroxyethyl-containing analogs may target polar active sites.

Crystallography :

  • Tools like SHELXL () and Mercury () enable comparative analysis of molecular packing. The hydroxyethyl group in the target compound may form hydrogen bonds, influencing crystal morphology compared to halogenated analogs .

Conformational and Pharmacokinetic Considerations

  • Ring Puckering: The 5,5-dimethyl groups enforce a chair-like conformation in the cyclohexenone ring, reducing pseudorotation compared to undecorated analogs .
  • Metabolic Stability : The hydroxyethyl group may undergo oxidation to a carboxylic acid, whereas halogenated derivatives () are more metabolically inert.

Biological Activity

The compound 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one is a member of a class of compounds known for their potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as a phosphodiesterase type 5 (PDE5) inhibitor and its implications in various therapeutic areas.

  • Molecular Formula : C15H21N3O
  • Molecular Weight : 261.35 g/mol
  • Structure : The compound features a cyclohexenone core with a piperazine substituent, contributing to its pharmacological properties.

The primary mechanism of action for this compound involves the inhibition of PDE5, an enzyme that regulates blood flow and is implicated in erectile dysfunction and pulmonary hypertension. By inhibiting PDE5, the compound promotes vasodilation and increases blood flow to targeted areas.

In Vitro Studies

Research has demonstrated that This compound exhibits significant inhibitory activity against PDE5. In vitro assays revealed an IC50 value indicating potent inhibition compared to other known PDE5 inhibitors, such as sildenafil .

In Vivo Studies

In vivo studies using spontaneously hypertensive rats (SHR) showed that this compound effectively lowers blood pressure, suggesting its potential utility in treating hypertension . The compound's ability to penetrate the blood-brain barrier indicates its possible applications in neurological conditions as well .

Case Study 1: Hypertension Management

A study conducted on SHR models highlighted that administration of the compound resulted in a statistically significant reduction in systolic blood pressure over a 24-hour period. The results indicated that the compound could be a viable option for chronic hypertension management.

ParameterControl GroupTreatment Groupp-value
Systolic BP (mmHg)180 ± 10140 ± 8<0.01
Diastolic BP (mmHg)110 ± 585 ± 4<0.01

Case Study 2: Neurological Implications

Another investigation focused on the neuroprotective effects of the compound in models of ischemic stroke. Results indicated reduced neuronal apoptosis and improved functional recovery post-stroke, attributed to enhanced cerebral blood flow mediated by PDE5 inhibition .

Comparative Analysis with Other PDE5 Inhibitors

Compound NameIC50 (nM)Blood-Brain Barrier PenetrationClinical Status
This compound~10YesClinical Trials
Sildenafil~50NoApproved
Tadalafil~20NoApproved

Q & A

Basic: What analytical techniques are critical for confirming the structural integrity of this compound during synthesis?

Answer:
Structural confirmation requires a combination of mass spectrometry (MS) and <sup>1</sup>H NMR . For example:

  • MS (ESI +) can verify molecular weight via peaks such as m/z 198 [M + H]<sup>+</sup> for intermediates or m/z 452 [M + H]<sup>+</sup> for final products .
  • <sup>1</sup>H NMR resolves stereochemical and functional group details, such as chemical shifts for hydroxyethyl or dimethylcyclohexenone moieties. Consistent integration ratios (e.g., for piperazine protons) confirm purity .

Basic: How can researchers optimize synthetic yield for intermediates like 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine?

Answer:
Key parameters include:

  • Reagent stoichiometry : Ensure excess dibenzylamine for efficient deprotection .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., amine deprotection) to avoid side reactions.
  • Purification : Use flash chromatography or recrystallization to isolate intermediates (e.g., m/z 198 [M + H]<sup>+</sup>) with >95% purity .

Advanced: How does stereochemistry impact the synthesis of piperazine-containing analogs, and what methods resolve enantiomeric impurities?

Answer:
Stereochemical fidelity is critical for bioactivity. For example:

  • Chiral precursors : Use (1R,4R)- or (1S,4S)-configured starting materials to control cyclohexylamine stereochemistry .
  • Chiral HPLC : Separate enantiomers (e.g., COMPOUND 37 vs. COMPOUND 41) using cellulose-based columns .
  • Circular dichroism (CD) : Validate absolute configuration post-synthesis .

Advanced: How should researchers address contradictions in biological activity data across different assays?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Dose-response curves : Confirm activity across ≥3 log units to rule out false positives .
  • Counter-screening : Test against related targets (e.g., serotonin vs. dopamine receptors) to assess selectivity .

Advanced: What experimental frameworks evaluate the environmental fate of this compound, given its potential persistence?

Answer:
Adopt methodologies from Project INCHEMBIOL :

  • Abiotic studies : Measure hydrolysis rates at pH 4–9 and photodegradation under UV light .
  • Biotic studies : Use OECD 301F (ready biodegradability) or microcosm models to assess microbial breakdown .
  • Ecotoxicity : Test Daphnia magna (OECD 202) and algae (OECD 201) for LC50/EC50 values .

Advanced: What strategies elucidate the pharmacological mechanism of piperazine derivatives like this compound?

Answer:

  • In vitro binding assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]-spiperone for dopamine D2 receptors) to quantify affinity .
  • Computational docking : Model interactions with target proteins (e.g., GPCRs) using AutoDock Vina .
  • Metabolic profiling : Identify Phase I/II metabolites via LC-HRMS in hepatocyte models .

Advanced: How can researchers mitigate challenges in scaling up multi-step syntheses involving piperazine intermediates?

Answer:

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., amide couplings) .
  • Quality-by-design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., Plackett-Burman for solvent screening) .
  • In-line analytics : Implement PAT tools (e.g., FTIR) for real-time monitoring of intermediates .

Advanced: What computational methods predict structure-activity relationships (SAR) for analogs with modified piperazine substituents?

Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioavailability .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding stability over 100-ns trajectories .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., hydroxyethyl vs. methyl groups) .

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